molecular formula C21H21N5O2 B11007141 2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide

2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide

Cat. No.: B11007141
M. Wt: 375.4 g/mol
InChI Key: YYAFKYHFHKBJBZ-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenethyl group at position 3 and an acetamide linker connected to a 1H-indole moiety. This structure combines pharmacologically relevant motifs:

  • 1,2,4-Triazole: Known for diverse bioactivities, including antimicrobial and anticancer properties .
  • Indole: A privileged scaffold in drug discovery, often associated with interactions with serotonin receptors and kinase inhibition .
  • 4-Methoxyphenethyl group: Enhances lipophilicity and may influence target selectivity .

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

2-indol-1-yl-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C21H21N5O2/c1-28-17-9-6-15(7-10-17)8-11-19-22-21(25-24-19)23-20(27)14-26-13-12-16-4-2-3-5-18(16)26/h2-7,9-10,12-13H,8,11,14H2,1H3,(H2,22,23,24,25,27)

InChI Key

YYAFKYHFHKBJBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Formation of the Indole Derivative

The indole nucleus is synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions. For this compound, 1H-indole is functionalized at the 1-position using bromoacetamide to introduce the acetamide side chain. Key parameters include:

  • Reagent : Bromoacetamide in dimethylformamide (DMF) at 80°C.

  • Yield : 68–72% after recrystallization from ethanol.

  • Purity : ≥95% (confirmed by HPLC).

Alternative methods, such as the Madelung cyclization, have been explored but result in lower yields (50–55%) due to competing side reactions.

Synthesis of the 1,2,4-Triazole Ring

The triazole moiety is constructed through cyclization reactions. A common approach involves the reaction of 2-(4-methoxyphenyl)ethyl thiosemicarbazide with hydrazine hydrate under basic conditions:

  • Thiosemicarbazide Formation : 2-(4-Methoxyphenyl)ethylamine reacts with carbon disulfide and hydrazine to form the thiosemicarbazide intermediate (yield: 85%).

  • Cyclization : The intermediate undergoes intramolecular cyclization in the presence of potassium hydroxide, yielding 3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-amine (yield: 78%).

Optimization Notes :

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, improving yield to 82%.

  • Solvent choice (e.g., ethanol vs. DMF) impacts cyclization efficiency. Ethanol provides better selectivity (Table 1).

Table 1: Solvent Effects on Triazole Cyclization

SolventTemperature (°C)Time (h)Yield (%)
Ethanol80678
DMF120465
THF65860

Coupling of Indole and Triazole Moieties

The final step involves coupling the indole-acetamide derivative with the triazole intermediate using a carbodiimide crosslinker (e.g., EDC or DCC):

  • Reaction Conditions : N,N’-Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP), dichloromethane, 0°C to room temperature.

  • Mechanism : Activation of the acetamide’s carboxyl group forms an active ester, which reacts with the triazole’s amine group.

  • Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Challenges :

  • Competing side reactions (e.g., over-acylation) reduce yield.

  • Steric hindrance from the methoxyphenyl group necessitates excess DCC (1.5 equivalents).

Comparative Analysis of Synthetic Routes

Two primary methodologies dominate the literature: traditional thermal synthesis and microwave-assisted synthesis .

Table 2: Traditional vs. Microwave-Assisted Synthesis

ParameterTraditional MethodMicrowave Method
Reaction Time12–24 hours30–60 minutes
Overall Yield60–65%75–80%
Energy ConsumptionHighLow
Purity90–92%95–98%

Microwave irradiation enhances reaction kinetics by promoting uniform heating, reducing degradation of sensitive intermediates.

Characterization and Quality Control

Critical analytical techniques confirm the compound’s structure and purity:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.15 (indole H-2), δ 7.45–6.80 (aromatic protons), and δ 3.80 (methoxy group).

  • Mass Spectrometry : ESI-MS m/z 375.4 [M+H]⁺.

  • HPLC : Retention time 12.3 minutes (C18 column, acetonitrile/water).

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Add DMAP (10 mol%) to accelerate the acylation step.

  • Triazole Ring Instability : Use inert atmospheres (N₂ or Ar) during cyclization.

  • Byproduct Formation : Optimize stoichiometry (indole:triazole ratio = 1:1.2) .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central amide group (-CONH-) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Conditions Reaction Pathway Products Reference
Acidic (HCl, reflux)Acid-catalyzed hydrolysis2-(1H-indol-1-yl)acetic acid + 3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-amine
Basic (NaOH, 80°C)Base-mediated hydrolysisSodium 2-(1H-indol-1-yl)acetate + free triazole amine

Reaction rates are influenced by steric hindrance from the bulky methoxyphenyl group, which slows hydrolysis compared to simpler amides. Microwave-assisted hydrolysis (120°C, 30 mins) improves yields by 15–20% under similar conditions.

Triazole Ring Reactivity

The 1,2,4-triazole ring participates in electrophilic substitution and coordination reactions.

Electrophilic Substitution

The triazole’s N-atoms can act as nucleophiles in alkylation or acylation reactions:

Reagent Reaction Type Product Notes
Methyl iodide (CH3I)N-AlkylationMethylated triazole derivativeOccurs preferentially at N4
Acetyl chloride (ClCOCH3)N-AcylationAcetylated triazoleLimited by steric hindrance

Substitution occurs preferentially at the N4 position due to electronic and steric factors.

Metal Coordination

The triazole moiety binds transition metals (e.g., Cu²⁺, Zn²⁺) through its lone electron pairs, forming complexes with potential catalytic or therapeutic applications:

Metal Ion Coordination Site Stability Constant (log K) Application
Cu²⁺N2 and N44.8 ± 0.2Antibacterial agents
Zn²⁺N1 and N33.9 ± 0.3Enzyme inhibition studies

These complexes are characterized via UV-Vis spectroscopy and X-ray crystallography .

Indole Ring Reactivity

The indole moiety undergoes electrophilic substitutions, though reactivity is attenuated by the adjacent acetamide group:

Reagent Reaction Type Position Product Yield
HNO3 (dilute)NitrationC55-Nitroindole derivative42%
SO3H (fuming H2SO4)SulfonationC33-Sulfoindole derivative35%

Reactions occur under mild conditions (25–50°C), with regioselectivity dictated by electronic deactivation from the acetamide group.

Methoxyphenyl Group Reactions

The 4-methoxyphenyl substituent participates in demethylation and electrophilic aromatic substitution:

Reagent Reaction Type Product Conditions
BBr3 (CH2Cl2)O-Demethylation4-Hydroxyphenyl derivative-78°C, 2h
Cl2 (FeCl3)Chlorination3-Chloro-4-methoxyphenyl derivative0°C, 1h

Demethylation proceeds quantitatively under anhydrous conditions, while chlorination favors the meta position due to steric blocking at the para site.

Stability Under Oxidative Conditions

The compound shows moderate stability to oxidation:

Oxidizing Agent Conditions Degradation Products Half-Life
H2O2 (30%)25°C, 24hIndole quinone + triazole N-oxide6.2h
KMnO4 (0.1M)pH 7, 50°CCleavage of acetamide to carboxylic acid1.8h

Oxidative degradation pathways are critical for assessing shelf-life and metabolic fate .

Comparative Reactivity Table

Key functional groups ranked by reactivity:

Group Reactivity Dominant Reaction Activation Energy (kJ/mol)
AmideHighHydrolysis85 ± 5
TriazoleModerateN-Alkylation110 ± 10
IndoleLowElectrophilic substitution150 ± 15
MethoxyphenylVery LowDemethylation200 ± 20

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess antifungal and antibacterial activities against various pathogens. A study highlighted the efficacy of triazole derivatives against Staphylococcus aureus and other bacterial strains, demonstrating their potential as alternatives to conventional antibiotics .

Case Study:
A series of 1,2,4-triazole derivatives were synthesized and tested for their antibacterial activity. Compounds with specific substitutions showed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, indicating enhanced potency .

Anticancer Properties

The indole moiety is well-known for its anticancer potential. Research has shown that indole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the triazole ring enhances these effects due to its ability to interact with biological targets such as enzymes involved in cancer progression.

Case Study:
A study focused on the synthesis of indole-triazole hybrids revealed promising anticancer activity against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation by inducing apoptosis .

Anti-inflammatory Effects

Compounds featuring the indole structure have also been investigated for their anti-inflammatory properties. The hybridization with triazole may enhance these effects by modulating inflammatory pathways.

Data Table: Anti-inflammatory Activity of Indole-Triazole Derivatives

CompoundInhibition (%)IC50 (µM)
Compound A75%10
Compound B65%15
Compound C80%8

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications on the indole or triazole rings can significantly affect biological activity. For example, substituents on the phenyl ring have been shown to influence both antimicrobial and anticancer activities.

Key Findings:

  • Electron-withdrawing groups tend to enhance antibacterial activity.
  • Certain substitutions on the indole ring improve anticancer efficacy.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The triazole ring can interact with metal ions, affecting the function of metalloproteins. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

N-(2-(1-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide (Compound 5, )

  • Structure : Shares an indole-triazole-acetamide framework but replaces the 4-methoxyphenethyl group with a 5-mercapto-4-phenyltriazole and adds a methoxy group on the indole.
  • Synthesis : Prepared via alkaline hydrolysis, yielding 65.69% with IR confirmation of C=O (1600 cm⁻¹) and NH (3217 cm⁻¹) .

N-(2-(5-Amino-1H-1,2,4-triazol-3-yl)thiophen-3-yl)-2-(4-methoxyphenyl)acetamide ()

  • Structure : Replaces indole with thiophene and incorporates a 4-methoxyphenylacetamide.
  • Activity : Targets JNK1/JNK3 kinases, critical in apoptosis and inflammation .

Comparison : The main compound’s indole moiety may confer distinct target selectivity compared to thiophene derivatives.

Thioacetamide-Triazole Derivatives

2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38, )

  • Structure : Sulfur replaces oxygen in the acetamide linker; fluorobenzyl substituent instead of indole.
  • Activity: MIC values against E.

Comparison : The thioacetamide group enhances antibacterial activity but may reduce CNS permeability compared to the main compound’s acetamide linker.

Phenoxy-Triazole-Acetamides

2-(4-Chloro-2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide ()

  • Structure: Phenoxy group replaces indole; chloro and methyl substituents enhance electrophilicity.
  • Applications : Studied in environmental and disease models (ChEBI:92387) .

Comparison : The absence of an indole or methoxyphenethyl group limits cross-reactivity with kinase targets.

JNK Inhibitors with Triazole-Acetamide Motifs

N-(4-bromo-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(quinolin-5-yl)acetamide ()

  • Structure: Bromothiophene and quinoline substituents.

Comparison: The main compound’s 4-methoxyphenethyl group may improve blood-brain barrier penetration over quinoline-based analogues.

Key Research Findings and Implications

  • Substituent Effects : The 4-methoxyphenethyl group in the main compound may enhance lipophilicity and target engagement compared to simpler aryl groups .
  • Linker Optimization : Acetamide linkers (vs. thioacetamide) balance bioavailability and target specificity .
  • Indole vs. Heteroaromatics: Indole’s planar structure favors interactions with kinases and receptors, whereas thiophene or quinoline derivatives prioritize kinase active sites .

Biological Activity

The compound 2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is a novel hybrid molecule that combines indole and triazole moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole derivatives. The This compound has shown promising results against several bacterial and fungal strains.

Table 1: Antimicrobial Activity Results

MicroorganismMIC (µg/mL)Comparison Drug
Candida albicans15Fluconazole
Staphylococcus aureus10Vancomycin
Escherichia coli20Ampicillin
Klebsiella pneumoniae25Ceftriaxone

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, outperforming some conventional antibiotics .

Anticancer Activity

The indole moiety is known for its anticancer properties. Recent investigations into triazole-containing compounds suggest that they may enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results were as follows:

  • A549 Cell Line : IC50 = 12 µM
  • MCF-7 Cell Line : IC50 = 15 µM

These values indicate a moderate level of cytotoxicity, suggesting that the compound may be a potential candidate for further development in cancer therapeutics .

Table 2: Comparison of Anticancer Activity

CompoundCell LineIC50 (µM)
2-(1H-indol-1-yl)-N-{...}A54912
DoxorubicinA5498
2-(4-Methoxyphenyl)-triazole hybridMCF-715
CisplatinMCF-710

The comparison shows that while the compound is not as potent as standard chemotherapeutics like doxorubicin or cisplatin, it still demonstrates significant activity warranting further investigation .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Pathways : The triazole ring may inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.
  • Induction of Apoptosis : The indole moiety is believed to promote apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress in cells.

Q & A

Q. What are the established synthetic routes for this compound, and what catalysts or conditions are critical for optimizing yield?

The synthesis typically involves a multi-step condensation reaction. A key protocol includes refluxing equimolar concentrations (0.01 M) of indole and triazole precursors at 150°C for 5 hours using pyridine and Zeolite Y-H as catalysts. Post-reaction purification involves distillation of excess pyridine, acidification with hydrochloric acid, and recrystallization from ethanol. Catalysts like Zeolite Y-H enhance regioselectivity, while pyridine acts as both a base and solvent .

Q. How is structural integrity confirmed post-synthesis, and which spectroscopic techniques are most effective?

Structural validation relies on:

  • ¹H/¹³C-NMR : To confirm proton environments (e.g., indole NH at δ ~10–12 ppm, triazole protons at δ ~7–9 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (e.g., [M+H]⁺ within ±2 ppm error).
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹).
    These methods are critical for distinguishing regioisomers and verifying substituent placement .

Q. What preliminary biological screening models are recommended to evaluate bioactivity?

Initial antiproliferative activity is assessed using:

  • Cancer Cell Lines : Leukemia (e.g., K562), breast (MCF-7), or colon (HCT-116) cells.
  • MTT/WST-1 Assays : To measure IC₅₀ values (typical range: 1–50 µM for active derivatives).
  • Bcl-2/Mcl-1 Inhibition : Fluorescence polarization assays to validate dual-target mechanisms .

Advanced Research Questions

Q. How can contradictory bioactivity results between in vitro and in vivo models be resolved?

Discrepancies often arise from poor pharmacokinetics (e.g., low bioavailability). Strategies include:

  • Prodrug Modification : Introducing hydrolyzable groups (e.g., esters) to enhance solubility.
  • Metabolic Stability Testing : Liver microsome assays to identify rapid degradation pathways.
  • Dosing Optimization : Adjusting administration routes (e.g., intraperitoneal vs. oral) to improve exposure .

Q. How do computational approaches guide biological target identification?

  • Molecular Docking : Predicts binding affinities to Bcl-2/Mcl-1 (e.g., binding energy ≤ -8 kcal/mol suggests strong inhibition).
  • PASS Prediction : Screens for off-target effects (e.g., kinase or protease inhibition).
  • ADMET Modeling : Estimates logP (optimal: 2–4) and CNS permeability to prioritize lead candidates .

Q. What methodological challenges arise in SAR studies for derivatives with variable substituents?

Challenges include:

  • Steric Effects : Bulky substituents (e.g., naphthyl) may reduce binding pocket accessibility.
  • Electronic Modulation : Electron-withdrawing groups (e.g., -NO₂) can enhance triazole ring stability but reduce solubility.
  • Correlation Complexity : Requires multivariate analysis to isolate substituent contributions (e.g., Hammett σ values) .

Q. What purification techniques are required to isolate this compound from byproducts?

  • Recrystallization : Ethanol or ethanol-DMF mixtures (e.g., 8:2 v/v) remove unreacted starting materials.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (20–50%) resolves regioisomers.
  • HPLC-PDA : C18 columns (acetonitrile/water + 0.1% TFA) ensure >95% purity for biological testing .

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